REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][N:7]([CH2:9][CH2:10][OH:11])C.[Cl:12][C:13]1C=NC=[CH:17][CH:18]=1.CN(C=O)C.[Cl-].[NH4+]>CCCCCC.C1COCC1>[Cl:12][C:13]1[C:9]([CH:10]=[O:11])=[N:7][CH:6]=[CH:17][CH:18]=1 |f:4.5|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
96 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10.65 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=CC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled down to −70° C
|
Type
|
CUSTOM
|
Details
|
At a temperature of −70 to −65° C.
|
Type
|
STIRRING
|
Details
|
stirred for a further hour at this temperature
|
Type
|
TEMPERATURE
|
Details
|
The dark brown solution was heated within 1 h to 10° C
|
Type
|
CUSTOM
|
Details
|
At a temperature of −20 to −10° C.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for 30 min at 0° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The phases were not separated
|
Type
|
CUSTOM
|
Details
|
The organic solvents were removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with DCM (120 ml)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with DCM (3×120 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
without drying
|
Type
|
CUSTOM
|
Details
|
was further purified
|
Type
|
ADDITION
|
Details
|
by adding water (4×50 ml)
|
Type
|
CUSTOM
|
Details
|
decanting
|
Type
|
ADDITION
|
Details
|
After the addition of DCM (250 ml) and sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the mixture was dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.73 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |